molecular formula C13H21Cl2FN2 B2388282 (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-63-5

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2388282
CAS RN: 1286275-63-5
M. Wt: 295.22
InChI Key: ATKSDXBVZHRNAT-MQQSYLBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as FBC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FBC is a small molecule that has shown promise as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells, which may contribute to its antioxidant and anti-inflammatory effects. This compound has also been shown to modulate the levels of various cytokines and growth factors, which may contribute to its anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several advantages for lab experiments, including its solubility in water and other polar solvents, its stability under various conditions, and its low toxicity. However, this compound also has some limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.

Future Directions

There are several future directions for (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and molecules.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves the reaction of cyclohexane-1,4-diamine with 3-fluorobenzyl chloride in the presence of a suitable base, followed by purification through a series of chromatographic techniques. The final product obtained is a white crystalline powder that is soluble in water and other polar solvents.

properties

IUPAC Name

4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKSDXBVZHRNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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